molecular formula C8H8N4 B1462883 1,8-Naphthyridine-3,6-diamine CAS No. 1177337-61-9

1,8-Naphthyridine-3,6-diamine

Cat. No.: B1462883
CAS No.: 1177337-61-9
M. Wt: 160.18 g/mol
InChI Key: NIVCMCWDRWLIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Naphthyridine-3,6-diamine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1,8-Naphthyridine-3,6-diamine is a class of heterocyclic compounds that have emerged due to their diverse biological activities . They have been found to have significant anti-inflammatory and antibacterial activity . They also exhibit excellent optical performance, various biological activities, and flexible coordination ability .

Mode of Action

It is known that these compounds can act as ligands , indicating that they may interact with specific proteins or enzymes in the body to exert their effects. They are also known to have the characteristic of recognizing specific DNA sequences , suggesting that they may interact with DNA to exert their effects.

Biochemical Pathways

Given their ability to act as ligands and recognize specific DNA sequences , it is likely that they may interact with various biochemical pathways in the body.

Pharmacokinetics

A study on similar compounds found that they showed good metabolic stability, solubility, permeability, and partition coefficient . These properties suggest that this compound may have good bioavailability.

Result of Action

The result of the action of this compound is likely to be dependent on the specific targets it interacts with. Given its diverse biological activities , it may have a range of effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

1,8-Naphthyridine-3,6-diamine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, inhibiting its activity and thereby exhibiting anti-tubercular properties . This interaction is primarily due to the compound’s ability to bind to the active site of the enzyme, preventing its normal function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in certain cancer cell lines by modulating the expression of apoptotic markers . Additionally, it has been observed to affect the immune response by interacting with immune cells and altering their activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, either inhibiting or activating their function. For instance, its interaction with enoyl-ACP reductase (InhA) involves binding to the enzyme’s active site, leading to inhibition of its activity . This binding interaction is crucial for its anti-tubercular activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-tubercular activity, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to normal cells. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity becomes a concern.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with enoyl-ACP reductase (InhA) affects the fatty acid synthesis pathway in Mycobacterium tuberculosis, leading to inhibition of bacterial growth . Additionally, the compound can modulate other metabolic pathways by interacting with key enzymes and regulatory proteins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution is essential for its therapeutic effects, as it ensures that the compound reaches its site of action in sufficient concentrations.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic processes.

Properties

IUPAC Name

1,8-naphthyridine-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-6-1-5-2-7(10)4-12-8(5)11-3-6/h1-4H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVCMCWDRWLIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=NC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.